molecular formula C9H9BrFNO B12079756 3-(3-Bromo-5-fluorophenoxy)azetidine

3-(3-Bromo-5-fluorophenoxy)azetidine

Cat. No.: B12079756
M. Wt: 246.08 g/mol
InChI Key: HQLDFMQIZQMZTO-UHFFFAOYSA-N
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Description

3-(3-Bromo-5-fluorophenoxy)azetidine (CAS 1875271-77-4) is a chemical building block of interest in medicinal chemistry and drug discovery research. This compound features an azetidine ring linked by an ether chain to a bromo- and fluoro- substituted phenyl ring, a structure common in the development of pharmacologically active molecules . The presence of both bromine and fluorine on the aromatic ring provides distinct reactivity; the bromo-group is a versatile handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald couplings, which are fundamental for constructing complex molecular architectures . The fluorine atom can influence the molecule's physicochemical properties, including its lipophilicity and metabolic stability, and can be key for modulating the activity of potential drug candidates . Furthermore, the azetidine nitrogen is a potential site for further functionalization, making this reagent a valuable and versatile scaffold for generating novel compounds for biological screening. This product is intended for research purposes as a building block in organic synthesis and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9BrFNO

Molecular Weight

246.08 g/mol

IUPAC Name

3-(3-bromo-5-fluorophenoxy)azetidine

InChI

InChI=1S/C9H9BrFNO/c10-6-1-7(11)3-8(2-6)13-9-4-12-5-9/h1-3,9,12H,4-5H2

InChI Key

HQLDFMQIZQMZTO-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OC2=CC(=CC(=C2)Br)F

Origin of Product

United States

Synthetic Methodologies and Route Design for 3 3 Bromo 5 Fluorophenoxy Azetidine

Retrosynthetic Analysis and Strategic Disconnections of the Compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available precursors. For 3-(3-Bromo-5-fluorophenoxy)azetidine, two primary strategic disconnections are considered the most logical pathways for its synthesis.

Route A: C-O Bond Disconnection

The most straightforward disconnection breaks the ether bond (C-O), a common strategy for aryl ethers. This approach simplifies the molecule into two key synthons: an electrophilic 3-bromo-5-fluorophenyl unit and a nucleophilic azetidin-3-oxide unit. The corresponding synthetic equivalents are the commercially available 3-bromo-5-fluorophenol (B1288921) and a suitable 3-hydroxyazetidine derivative, typically protected at the nitrogen atom (e.g., with a Boc group) to prevent side reactions. This route is often preferred due to the modularity and the general reliability of ether formation reactions.

Route B: C-N Bond Disconnection

An alternative strategy involves the disconnection of the C-N bonds of the azetidine (B1206935) ring itself. This implies constructing the four-membered ring as a final key step. This approach would start with a precursor already containing the 3-bromo-5-fluorophenoxy moiety attached to an acyclic propane (B168953) backbone. For instance, an appropriate 1-amino-3-halo-2-propanol derivative bearing the aryloxy group could undergo intramolecular cyclization to form the azetidine ring. While feasible, this route can be more complex due to the challenges of controlling regioselectivity during the ring-forming step.

Development and Optimization of Synthetic Pathways for Azetidine Ring Formation

The formation of the strained azetidine ring is a critical aspect of the synthesis, whether it is prepared as a separate building block or formed in a later step. wikipedia.org

Multistep Synthesis Approaches and Step Economy Considerations

A plausible and efficient pathway is as follows:

Protection of Azetidine: The synthesis begins with a commercially available precursor like 1-(diphenylmethyl)-3-hydroxyazetidine or epichlorohydrin (B41342) to synthesize N-Boc-3-hydroxyazetidine. sacredheart.edu The tert-butyloxycarbonyl (Boc) group is a common choice for protecting the azetidine nitrogen due to its stability under various reaction conditions and its ease of removal under acidic conditions.

Ether Formation: The protected N-Boc-3-hydroxyazetidine is then coupled with 3-bromo-5-fluorophenol . This crucial step can be achieved via several methods, most notably the Williamson ether synthesis or a palladium-catalyzed Buchwald-Hartwig C-O coupling.

Deprotection: The final step involves the removal of the Boc protecting group from the azetidine nitrogen, typically using an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to yield the target compound, this compound.

The following data table outlines a proposed synthetic sequence.

StepReactantsKey Reagents/CatalystsProductReaction Type
11-(Diphenylmethyl)-3-hydroxyazetidineDi-tert-butyl dicarbonate (B1257347) (Boc₂O), Pd/C, H₂N-Boc-3-hydroxyazetidineHydrogenolysis & Protection
2aN-Boc-3-hydroxyazetidine, 3-Bromo-5-fluorophenolNaH or K₂CO₃, Alkyl halide (on azetidine)N-Boc-3-(3-bromo-5-fluorophenoxy)azetidineWilliamson Ether Synthesis
2bN-Boc-3-hydroxyazetidine, 3-Bromo-5-fluorophenolPd Catalyst (e.g., Pd(OAc)₂), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃)N-Boc-3-(3-bromo-5-fluorophenoxy)azetidineBuchwald-Hartwig C-O Coupling
3N-Boc-3-(3-bromo-5-fluorophenoxy)azetidineTFA or HClThis compoundDeprotection

Key Reaction Steps, Mechanistic Insights, and Stereochemical Control

The core of the synthesis lies in the etherification step.

Williamson Ether Synthesis: This classic method involves the reaction of an alkoxide with an alkyl halide via an Sₙ2 mechanism. wikipedia.orgnih.gov In this context, 3-bromo-5-fluorophenol would be deprotonated with a strong base like sodium hydride (NaH) to form the corresponding phenoxide. This nucleophile would then attack an electrophilic azetidine, such as N-Boc-3-tosyloxyazetidine (formed from N-Boc-3-hydroxyazetidine). The reaction's success depends on having a good leaving group on the azetidine ring. The Sₙ2 mechanism proceeds with an inversion of stereochemistry; however, since the target molecule is achiral, this is not a concern unless chiral precursors are used. wikipedia.org

Buchwald-Hartwig C-O Coupling: This palladium-catalyzed cross-coupling reaction has become a powerful alternative for forming C-O bonds, especially for sterically hindered substrates. tcichemicals.comresearchgate.netnsf.gov The reaction mechanism involves a catalytic cycle starting with the oxidative addition of the palladium(0) catalyst to the aryl bromide (3-bromo-5-fluorophenol). researchgate.net This is followed by coordination of the alkoxide (from N-Boc-3-hydroxyazetidine and a base) and subsequent reductive elimination to form the desired ether and regenerate the Pd(0) catalyst. tcichemicals.comresearchgate.net This method often offers milder conditions and broader functional group tolerance compared to the Williamson synthesis.

Since the target molecule, this compound, is achiral, stereochemical control is not a primary issue. However, for the synthesis of chiral analogs (e.g., with substituents at the 2- or 4-position of the azetidine ring), employing enantiomerically pure starting materials and using reaction conditions that preserve stereochemistry would be critical. benthamscience.comnih.gov

Exploration of Regioselectivity and Diastereoselectivity in Synthesis

Regioselectivity in this synthesis is primarily controlled by the choice of starting materials. In the proposed Route A, the coupling of 3-hydroxyazetidine with 3-bromo-5-fluorophenol ensures that the substitution occurs exclusively at the 3-position of the azetidine ring and with the desired aromatic substitution pattern.

Diastereoselectivity would become a crucial factor if substituted azetidines were used. For example, the synthesis of 2,3-disubstituted azetidines requires careful control to obtain the desired cis or trans isomer. nih.gov Methods like copper-catalyzed boryl allylation of azetines have been developed to achieve high levels of both enantio- and diastereoselectivity in the synthesis of such complex azetidines. nih.gov

Exploration of Green Chemistry Principles and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to reduce environmental impact. acs.org Several strategies can be applied to make the synthesis of this compound more sustainable.

Microwave-Assisted Synthesis: The Williamson ether synthesis, which can be time-consuming under conventional heating, can be significantly accelerated using microwave irradiation. wikipedia.orgsacredheart.edu Microwave heating often leads to shorter reaction times, higher yields, and reduced side product formation. benthamscience.comsid.ir

Phase-Transfer Catalysis (PTC): For the Williamson synthesis, using a phase-transfer catalyst (like a quaternary ammonium (B1175870) salt) allows the reaction to occur in a biphasic system (e.g., organic solvent and water), which can eliminate the need for expensive and hazardous anhydrous solvents. tcichemicals.comacs.orgacs.orgwikipedia.org

Sustainable Solvents: For the Buchwald-Hartwig coupling, traditional solvents like toluene (B28343) or dioxane can be replaced with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or methyl tert-butyl ether (MTBE). nsf.gov Aqueous micellar conditions, using surfactants to create nanoreactors in water, have also been developed as a highly sustainable approach for palladium-catalyzed couplings. nih.govrsc.org

Atom Economy: The second principle of green chemistry, atom economy, favors reactions where the maximum number of reactant atoms are incorporated into the final product. acs.org While substitution reactions like the Williamson synthesis have inherently lower atom economy due to the formation of salt byproducts, catalytic reactions like the Buchwald-Hartwig coupling are generally more atom-economical.

The following table compares conventional and green approaches for the key etherification step.

AspectConventional ApproachGreen Chemistry Approach
SolventAnhydrous DMF, Toluene, Dioxane2-MeTHF, MTBE, Water (with surfactant), or solvent-free. researchgate.netnsf.gov
Energy InputProlonged conventional heating (reflux). wikipedia.orgMicrowave irradiation for rapid heating. sacredheart.edusid.ir
CatalysisStoichiometric strong base (e.g., NaH).Phase-transfer catalysis to reduce base and solvent needs; recyclable catalysts. acs.orgcrdeepjournal.org
Safety & WasteUse of hazardous solvents and reagents; generation of salt waste. numberanalytics.comUse of less toxic solvents; reduced waste streams; potential for catalyst recycling. acs.orgrsc.org

Analog Synthesis and Structural Diversification Strategies for Structure-Activity Relationship (SAR) Studies

The synthetic route established for this compound is highly amenable to the creation of a library of analogs for structure-activity relationship (SAR) studies. nih.govresearchgate.netnih.gov SAR studies are fundamental in medicinal chemistry for optimizing a lead compound's biological activity and properties by systematically modifying its chemical structure.

Structural diversification can be achieved in two main areas:

Modification of the Phenoxy Moiety: The modularity of the synthetic route allows for the easy substitution of 3-bromo-5-fluorophenol with a wide variety of other substituted phenols. This enables a systematic exploration of how different substituents on the aromatic ring affect biological activity. For example, the position, number, and electronic nature (electron-donating vs. electron-withdrawing) of the substituents can be varied. esisresearch.org

Modification of the Azetidine Ring: While the parent azetidine ring is often a starting point, introducing substituents at other positions (C2, C4, or N1) can explore new binding interactions. For instance, alkyl or functional groups could be introduced on the nitrogen atom instead of the simple proton.

The table below illustrates potential diversification points for SAR studies.

Diversification PointParent Structure GroupExample Analog GroupsRationale for SAR Study
Aromatic Ring (R¹, R²)R¹ = Br, R² = F-Cl, -I, -CF₃, -OCH₃, -CN -Varying positions (ortho, meta, para)To probe electronic and steric effects on target binding.
Azetidine Nitrogen (R³)R³ = H-CH₃, -Ethyl, -Benzyl, -AcylTo explore the impact of N-substitution on potency, selectivity, and pharmacokinetic properties.
Azetidine Ring (R⁴)R⁴ = H-CH₃, -OH, -F at C2 or C4 positionTo introduce new stereocenters and explore chiral interactions with the biological target.

Such systematic modifications, guided by computational docking and biological screening, are crucial for advancing from a preliminary hit compound to a potent and selective drug candidate. nih.govacademie-sciences.fr

Design Principles for Peripheral Substitutions on the Phenoxy and Azetidine Moieties

The design of derivatives of this compound is a critical aspect of lead optimization in drug discovery. The strategic placement of substituents on both the phenoxy ring and the azetidine moiety can significantly influence the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

Phenoxy Moiety Substitutions:

The 3-bromo-5-fluoro substitution pattern on the phenoxy ring serves as a key anchor for structure-activity relationship (SAR) studies. The bromine and fluorine atoms are electron-withdrawing groups that can modulate the electronic environment of the phenyl ring, potentially influencing interactions with biological targets. ossila.com The bromine atom, in particular, is well-suited for further functionalization via metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of chemical diversity. ossila.com

Key design considerations for modifying the phenoxy ring include:

Halogen Substitution: Varying the nature and position of halogen atoms can impact binding affinity and metabolic stability. For instance, replacing bromine with chlorine or iodine, or shifting the positions of the halogens, can fine-tune the electronic and steric properties of the molecule.

Introduction of Other Functional Groups: The installation of small alkyl, alkoxy, or cyano groups can probe specific pockets within a target's binding site. These modifications can alter the compound's lipophilicity and hydrogen bonding capacity.

Azetidine Moiety Substitutions:

The azetidine ring is a valuable scaffold in medicinal chemistry due to its conformational rigidity and its ability to project substituents into specific vectors in three-dimensional space. ossila.com Modifications to the azetidine ring are primarily focused on the nitrogen atom.

Protection/Deprotection Strategies: In many synthetic sequences, the azetidine nitrogen is protected, commonly with a tert-butyloxycarbonyl (Boc) group, to prevent unwanted side reactions during the etherification step. chemicalbook.comgoogle.com Subsequent deprotection reveals the secondary amine, which can then be derivatized in the final steps of the synthesis.

A key synthetic approach to achieve these modifications is the Williamson ether synthesis . This robust and versatile reaction involves the deprotonation of the phenolic hydroxyl group of 3-bromo-5-fluorophenol to form a phenoxide, which then acts as a nucleophile to displace a leaving group on the 3-position of a suitably functionalized azetidine. google.comnih.gov A common precursor for this reaction is N-Boc-3-hydroxyazetidine, which can be activated by conversion of the hydroxyl group to a good leaving group, such as a tosylate or mesylate. sigmaaldrich.com

Parallel Synthesis and Library Generation Methodologies

The efficient exploration of the chemical space around the this compound scaffold necessitates the use of parallel synthesis and library generation techniques. youtube.comnih.gov These methodologies allow for the rapid production of a large number of analogs, facilitating the systematic investigation of structure-activity relationships.

A common strategy for the parallel synthesis of a 3-aryloxyazetidine library involves a multi-step sequence amenable to automated or semi-automated platforms. youtube.com A representative workflow would be:

Azetidine Core Synthesis: The synthesis begins with a suitable starting material, such as N-Boc-3-hydroxyazetidine, which is commercially available or can be synthesized via established methods. chemicalbook.comgoogle.comsigmaaldrich.com

Etherification with a Library of Phenols: The core azetidine scaffold is then subjected to a Williamson ether synthesis with a diverse collection of substituted phenols. This can be performed in parallel in multi-well plates. The reaction typically involves the use of a base, such as sodium hydride or potassium carbonate, to generate the phenoxide in situ, followed by reaction with the activated azetidine. rsc.org

Deprotection: The Boc protecting group on the azetidine nitrogen is removed under acidic conditions to yield a library of secondary amines.

N-Functionalization: The final diversification step involves the reaction of the secondary amine library with a variety of building blocks, such as carboxylic acids (to form amides), aldehydes or ketones (for reductive amination), or sulfonyl chlorides (to form sulfonamides).

This modular approach allows for the generation of a large and diverse library of compounds with variations at both the phenoxy and azetidine moieties.

Interactive Data Table: Key Starting Materials and Intermediates

Compound NameStructureRole in Synthesis
3-Bromo-5-fluorophenolStarting material for the phenoxy moiety. ossila.comsigmaaldrich.com
N-Boc-3-hydroxyazetidineKey intermediate for the azetidine core. chemicalbook.comgoogle.comsigmaaldrich.com
1-Bromo-3-chloropropaneStarting material in some azetidine synthesis routes. google.com
BenzhydrylamineProtecting group for the azetidine nitrogen in some synthetic strategies. google.com

Interactive Data Table: Representative Reagents for Parallel Synthesis

Reagent ClassExamplesPurpose
BasesSodium hydride (NaH), Potassium carbonate (K₂CO₃)Deprotonation of the phenol (B47542) in Williamson ether synthesis. rsc.org
Activating AgentsTosyl chloride (TsCl), Mesyl chloride (MsCl)Conversion of the hydroxyl group of azetidine to a good leaving group.
Coupling ReagentsHATU, HBTUAmide bond formation for N-functionalization.
Reducing AgentsSodium triacetoxyborohydride (B8407120) (STAB)Reductive amination for N-functionalization.

The systematic application of these synthetic and design principles enables the thorough exploration of the chemical space around this compound, a crucial step in the development of novel therapeutic agents.

Advanced Spectroscopic and Structural Elucidation Studies of the Compound

Conformational Analysis and Dynamic Behavior through Advanced NMR Spectroscopic Investigations (e.g., NOESY, ROESY, VT-NMR)

A complete understanding of the three-dimensional structure and conformational flexibility of 3-(3-Bromo-5-fluorophenoxy)azetidine in solution would necessitate the use of advanced Nuclear Magnetic Resonance (NMR) techniques.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be pivotal in elucidating the spatial proximity of protons within the molecule. For instance, correlations observed between the protons of the azetidine (B1206935) ring and those of the 3-bromo-5-fluorophenoxy group would definitively establish the relative orientation of these two moieties. The intensity of these cross-peaks provides a semi-quantitative measure of inter-proton distances, allowing for the construction of a detailed 3D model of the predominant conformation in solution.

Variable-Temperature NMR (VT-NMR) studies would offer insights into the dynamic processes occurring within the molecule, such as ring-puckering of the azetidine moiety or rotation around the C-O-C ether linkage. By recording NMR spectra at different temperatures, it would be possible to observe changes in signal shape, such as broadening or coalescence, which are indicative of conformational exchange processes. Analysis of this data could provide the activation energy barriers for these dynamic events.

Vibrational Spectroscopy (IR, Raman) for Detailed Functional Group and Bonding Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding within this compound. These two methods are complementary, providing a comprehensive vibrational fingerprint of the molecule. frontiersin.orgfrontiersin.org

A hypothetical Infrared (IR) spectrum would be expected to display characteristic absorption bands. For instance, the C-H stretching vibrations of the aromatic and aliphatic protons would appear in distinct regions. The C-O-C ether linkage would exhibit a strong stretching band, while the C-N stretching of the azetidine ring and the C-Br and C-F stretching of the substituted phenyl ring would also produce characteristic signals.

The Raman spectrum would complement the IR data. Aromatic ring vibrations are often strong in Raman scattering, providing clear signals for the substituted benzene (B151609) ring. The vibrations of the azetidine ring would also be observable, and the low-frequency region could reveal information about the vibrations of the heavier bromine atom.

A detailed analysis of the vibrational modes, often aided by computational methods like Density Functional Theory (DFT), would allow for a precise assignment of the observed bands to specific molecular motions.

Hypothetical Vibrational Spectroscopy Data for this compound

Functional GroupExpected Vibrational ModeApproximate Wavenumber (cm⁻¹)Technique
Aromatic C-HStretching3100-3000IR, Raman
Aliphatic C-H (azetidine)Stretching3000-2850IR, Raman
C-O-C (ether)Asymmetric Stretching1260-1200IR
C-O-C (ether)Symmetric Stretching1075-1020Raman
C-N (azetidine)Stretching1200-1025IR
C-FStretching1400-1000IR
C-BrStretching680-515IR

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination (if applicable)

The this compound molecule possesses a stereocenter at the C3 position of the azetidine ring. Therefore, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) , would be essential for determining the absolute configuration of a resolved enantiomer.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the spatial arrangement of the chromophores (in this case, the 3-bromo-5-fluorophenoxy group) relative to the stereocenter. By comparing the experimentally measured ECD spectrum with theoretical spectra calculated for both possible absolute configurations (R and S) using quantum chemical methods, the absolute stereochemistry can be unambiguously assigned.

ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. While less commonly used for absolute configuration determination than ECD, it can provide complementary information.

Solid-State Structural Characterization via X-ray Crystallography for Crystal Packing and Intermolecular Interactions

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography . Obtaining suitable crystals of this compound would allow for the precise determination of bond lengths, bond angles, and torsion angles, providing an unambiguous picture of its molecular geometry.

Furthermore, the crystal structure would reveal the details of the crystal packing , which is how the molecules arrange themselves in the crystal lattice. This analysis would identify and characterize any significant intermolecular interactions , such as hydrogen bonds (e.g., involving the azetidine N-H), halogen bonds (involving the bromine atom), or π-π stacking interactions between the aromatic rings. These non-covalent interactions play a crucial role in the stability and physical properties of the solid material. While no specific crystal structure for this compound is publicly available, related structures containing bromo-fluorophenyl moieties have been characterized, demonstrating the types of interactions that could be anticipated. researchgate.net

Computational and Theoretical Investigations of 3 3 Bromo 5 Fluorophenoxy Azetidine

Quantum Mechanical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons, characterizing it as a nucleophile, while the LUMO signifies its ability to accept electrons, acting as an electrophile. youtube.comlibretexts.org The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more reactive. researchgate.net

For 3-(3-Bromo-5-fluorophenoxy)azetidine, the electron-withdrawing nature of the bromine and fluorine atoms on the phenyl ring would be expected to lower the energy of both the HOMO and LUMO. An FMO analysis would precisely quantify these energy levels and map their distribution across the molecule.

An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. For this compound, negative potential would likely be concentrated around the electronegative fluorine, oxygen, and nitrogen atoms, while the hydrogen atoms of the azetidine (B1206935) ring would exhibit positive potential.

Parameter Illustrative Calculated Value (eV) Significance
HOMO Energy-6.8 eVIndicates electron-donating capability.
LUMO Energy-1.5 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)5.3 eVReflects chemical reactivity and kinetic stability. A larger gap implies higher stability. researchgate.net

Table 1: Illustrative FMO Parameters. These values are representative of what quantum mechanical calculations would yield for a molecule of this type and are provided for exemplary purposes.

Quantum mechanical calculations can accurately predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies serve as a powerful complement to experimental data, aiding in the definitive confirmation of the molecule's synthesized structure. researchgate.net

By calculating the vibrational modes and their corresponding frequencies, a theoretical IR spectrum can be generated. Comparing this simulated spectrum with an experimental one allows for precise assignment of the observed absorption bands to specific functional group vibrations, such as C-H stretches, C-O-C ether vibrations, and the characteristic vibrations of the azetidine and phenyl rings. researchgate.net Discrepancies between calculated and experimental values are often reconciled using scaling factors to account for systematic errors in the computational method.

Vibrational Mode Assignment Illustrative Predicted Wavenumber (cm⁻¹) Illustrative Experimental Wavenumber (cm⁻¹)
N-H Stretch (Azetidine)33503345
C-H Stretch (Aromatic)31003095
C-H Stretch (Aliphatic)29502948
C-O-C Stretch (Ether)12501245
C-F Stretch11001105
C-Br Stretch680675

Table 2: Illustrative Comparison of Predicted and Experimental Vibrational Frequencies. This table demonstrates the typical correlation between theoretical and experimental data used for structural validation.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While quantum mechanics is excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a molecule over time. MD simulations model the movements and interactions of all atoms in the molecule, as well as surrounding solvent molecules, providing a detailed picture of its conformational landscape.

For this compound, an MD simulation would reveal the preferred three-dimensional shapes (conformations) the molecule adopts in solution. Key areas of interest would include the puckering of the four-membered azetidine ring and the rotational freedom around the C-O-C ether bond. Understanding the dominant conformations is crucial, as the biological activity of a molecule is often dependent on its ability to adopt a specific shape to fit into a receptor's binding site.

In Silico Prediction of Biological Interactions and Target Binding Modes

Computational methods are indispensable in modern drug discovery for predicting how a small molecule might interact with biological targets like proteins. dntb.gov.ua These predictions can prioritize compounds for synthesis and experimental testing.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. researchgate.net The method involves placing the ligand (this compound) into the binding site of a receptor and evaluating the fit using a scoring function, which estimates the binding affinity.

Given that the azetidine scaffold is a valuable component in medicinal chemistry, often used as a building block for enzyme inhibitors or receptor modulators, docking studies would be performed against a panel of hypothesized targets. nih.govnih.gov Based on the structures of existing drugs, potential targets could include kinases, G-protein coupled receptors (GPCRs), or bacterial enzymes. The results would highlight which proteins the compound is most likely to bind to and reveal the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Hypothesized Protein Target Illustrative Docking Score (kcal/mol) Potential Key Interactions
Protein Kinase A-8.5Hydrogen bond from azetidine N-H to backbone carbonyl; halogen bond from Br.
Beta-2 Adrenergic Receptor-7.9Aromatic stacking of the phenyl ring; hydrogen bond to the ether oxygen.
DNA Gyrase Subunit B-7.2Interaction with Mg²⁺ ion via F and O atoms.

Table 3: Example of Molecular Docking Results. The docking scores are hypothetical and serve to illustrate how this method ranks potential interactions with different biological targets.

When the three-dimensional structure of a biological target is unknown, ligand-based methods become essential. nih.gov Pharmacophore modeling is a technique that identifies the essential 3D arrangement of chemical features a molecule must possess to exert a specific biological effect. nih.gov

For this compound, a pharmacophore model would be constructed from its key features: a hydrogen bond donor (the azetidine N-H), hydrogen bond acceptors (the N, O, and F atoms), a hydrophobic aromatic ring, and a halogen bond donor (the Br atom). This abstract model of essential features can then be used as a query to rapidly search large databases of chemical compounds. researchgate.netnih.gov This process, known as virtual screening, aims to identify other, structurally diverse molecules that share the same pharmacophore and are therefore also likely to be biologically active. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Compound Series

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. nih.govnih.gov For a series of compounds including this compound, a QSAR model would be invaluable for predicting biological effects and guiding the design of more potent and selective molecules. nih.govnih.gov

A hypothetical QSAR study for a series of 3-phenoxyazetidine (B1367254) derivatives, including our target compound, would likely involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure and properties.

Table 1: Key Molecular Descriptor Classes for QSAR Modeling

Descriptor ClassDescriptionPotential Influence on Activity
Electronic Descriptors Describe the distribution of electrons in the molecule, such as partial charges, dipole moment, and frontier orbital energies (HOMO/LUMO).The electron-withdrawing nature of the bromine and fluorine atoms on the phenyl ring significantly impacts the electronic properties of the ether oxygen and the overall molecule. youtube.com These changes can influence interactions with biological targets.
Steric Descriptors Relate to the size and shape of the molecule, including molecular weight, volume, and surface area.The size and shape of the 3-bromo-5-fluorophenoxy group are critical for fitting into the binding pocket of a biological target. The azetidine ring also provides a rigid scaffold that influences the overall conformation. rsc.orgnih.gov
Hydrophobic Descriptors Quantify the water-fearing nature of the molecule, most commonly represented by the logarithm of the partition coefficient (logP).The halogenated phenyl group contributes significantly to the lipophilicity of the molecule, which is crucial for its ability to cross cell membranes and interact with hydrophobic pockets in proteins.
Topological Descriptors Numerical values derived from the 2D representation of the molecule, describing its connectivity and branching.These descriptors can capture the overall shape and branching of the 3-phenoxyazetidine scaffold.

A multiple linear regression (MLR) or partial least squares (PLS) analysis could then be used to build a mathematical model that links these descriptors to a measured biological activity (e.g., IC50 values for enzyme inhibition). nih.gov For a series of analogues of this compound, the resulting QSAR equation might look something like:

pIC50 = c0 + c1(logP) + c2(Dipole Moment) + c3*(Molecular Volume) + ...

The coefficients (c0, c1, c2, c3, etc.) would indicate the relative importance of each descriptor to the biological activity. For instance, a positive coefficient for logP would suggest that increasing lipophilicity enhances activity within the studied range.

Table 2: Hypothetical QSAR Data for a Series of 3-Phenoxyazetidine Analogs

CompoundSubstitution on Phenyl RinglogP (Calculated)Dipole Moment (Calculated)pIC50 (Hypothetical)
1 3-Bromo-5-fluoro3.22.5 D7.5
2 3-Chloro2.82.1 D7.1
3 4-Fluoro2.51.9 D6.8
4 Unsubstituted2.21.5 D6.2

This hypothetical data illustrates that increasing halogenation and lipophilicity could correlate with higher biological activity.

Theoretical Studies on Reaction Mechanisms Related to Synthesis and Potential Biotransformation Pathways

Theoretical studies, often employing quantum chemistry methods, can provide deep insights into the mechanisms of chemical reactions, including those involved in the synthesis and metabolism of molecules like this compound.

Synthesis:

The synthesis of this compound likely involves the formation of an ether linkage between a 3-substituted azetidine and 3-bromo-5-fluorophenol (B1288921). A common synthetic route for 3-phenoxyazetidines involves the reaction of a phenol (B47542) with a 1-protected-3-azetidinyl leaving group (e.g., mesylate or tosylate) under basic conditions. google.com

A theoretical investigation of this reaction would likely focus on the SN2 reaction mechanism. Computational modeling could be used to:

Calculate the activation energy barrier: This would help in determining the feasibility of the reaction and optimizing reaction conditions.

Analyze the transition state geometry: This would provide a detailed picture of the bond-forming and bond-breaking processes.

Evaluate the role of the protecting group on the azetidine nitrogen: The nature of the protecting group can influence the reactivity of the azetidine ring.

Potential Biotransformation Pathways:

The metabolism of xenobiotics like this compound is primarily carried out by cytochrome P450 enzymes in the liver. nih.gov Theoretical studies can help predict the likely sites of metabolism and the resulting metabolites.

For this compound, several metabolic transformations can be postulated based on its structure and the known metabolism of similar compounds:

Aromatic Hydroxylation: The 3-bromo-5-fluorophenyl ring is a likely site for oxidation. Computational models can predict the most probable position for hydroxylation by calculating the relative stabilities of the possible carbocation intermediates formed during the reaction. nih.gov

O-Dealkylation: Cleavage of the ether bond would lead to the formation of 3-bromo-5-fluorophenol and 3-hydroxyazetidine. Theoretical calculations could model the energetics of this pathway.

N-Dealkylation (if the azetidine nitrogen is substituted): If the azetidine nitrogen bears an alkyl group, N-dealkylation is a common metabolic pathway.

Oxidation of the Azetidine Ring: The azetidine ring itself could be a target for oxidation, potentially leading to ring-opening or the formation of more polar metabolites. The ring strain of the azetidine makes it susceptible to certain metabolic reactions. nih.gov

Table 3: Predicted Metabolites of this compound

Metabolic PathwayPredicted Metabolite(s)
Aromatic HydroxylationHydroxylated derivatives of this compound
O-Dealkylation3-Bromo-5-fluorophenol and 3-Hydroxyazetidine
Azetidine Ring OxidationOxidized azetidine ring derivatives (e.g., lactams)

Computational tools for metabolism prediction, such as MetaPrint2D-React, can provide probabilities for different sites of metabolism based on large databases of known metabolic transformations. nih.gov These predictions, combined with quantum chemical calculations of reaction barriers, can offer a comprehensive in-silico profile of the potential biotransformation of this compound. nih.gov

In Vitro Biological Evaluation and Mechanism of Action Studies

Target Identification and Validation Using Biochemical and Cell-Free Assays

To begin to understand the biological potential of 3-(3-Bromo-5-fluorophenoxy)azetidine, initial studies would need to focus on identifying its molecular targets. This process typically involves a combination of biochemical and cell-free assays.

Enzyme Inhibition Kinetics and Determination of Potency (e.g., IC50, Ki)

A critical first step in characterizing a new compound is to determine if it inhibits any known enzymes. This is often accomplished through a battery of enzymatic assays. Should an inhibitory activity be identified, further studies would be required to quantify its potency. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's effectiveness in inhibiting a specific biological or biochemical function. The inhibition constant (Ki) provides a more absolute measure of binding affinity.

Table 1: Hypothetical Enzyme Inhibition Data for this compound

Target EnzymeIC50 (µM)Ki (µM)Inhibition Type
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Receptor Binding Assays and Ligand Selectivity Profiling Against a Panel of Targets

If the compound is hypothesized to interact with receptors, radioligand binding assays are a standard method to determine its affinity for a specific receptor. nih.gov These assays measure the ability of the unlabeled compound to displace a radiolabeled ligand that is known to bind to the target receptor. nih.gov To understand the compound's specificity, it would be crucial to screen it against a broad panel of receptors. A selective compound will show high affinity for its intended target with little to no affinity for other receptors.

Table 2: Hypothetical Receptor Binding Profile for this compound

Receptor TargetBinding Affinity (Ki, nM)Selectivity vs. Other Targets
Data Not AvailableData Not AvailableData Not Available

Cellular Assay Development and High-Throughput Screening Concepts (In Vitro)

Following initial biochemical characterization, the next phase involves evaluating the compound's activity in a cellular context. This is essential to confirm that the compound can cross the cell membrane and engage its target within a more biologically relevant environment.

Cell-Based Reporter Gene Assays for Signaling Pathway Modulation

Reporter gene assays are a powerful tool to assess whether a compound modulates a specific signaling pathway. thermofisher.comyoutube.com These assays utilize a reporter gene (such as luciferase or β-galactosidase) whose expression is driven by a promoter that is responsive to a particular signaling pathway. thermofisher.comnih.gov An increase or decrease in reporter gene expression would indicate that this compound is modulating that pathway.

Phenotypic Screening Strategies in Relevant Cell Lines to Identify Novel Activities

Phenotypic screening involves testing a compound across a variety of cell lines to observe any changes in cell morphology, proliferation, or viability. This approach can uncover unexpected therapeutic activities that may not have been predicted by target-based screening. The choice of cell lines is critical and should be relevant to the diseases of interest.

Investigation of Molecular Mechanism of Action (In Vitro)

Once a biological activity has been confirmed, the focus shifts to elucidating the precise molecular mechanism by which this compound exerts its effects. This could involve a variety of in vitro techniques, such as Western blotting to examine changes in protein expression or phosphorylation, or more advanced techniques like transcriptomics and proteomics to get a global view of the cellular response to the compound.

No Publicly Available Research Data for this compound

Following a comprehensive search of publicly accessible scientific literature, no specific research data was found for the chemical compound This compound . Consequently, it is not possible to provide an article on its In Vitro Biological Evaluation, Mechanism of Action, or Structure-Activity Relationship (SAR) studies as requested.

While the individual components of the name—azetidine (B1206935), bromofluorophenol—are common in medicinal chemistry, and general techniques like Surface Plasmon Resonance are used for studying protein-ligand interactions, there is no specific application of these to This compound in the available literature. frontiersin.org

General information exists for related but distinct chemical entities and concepts. For instance, various benzimidazole-based hybrids have undergone in vitro evaluation as potential agents for Alzheimer's disease, and the principles of structure-activity relationships have been applied to different series of compounds like pyrazolidine-3,5-dione (B2422599) derivatives. nih.govresearchgate.net Similarly, rational drug design is a common strategy in medicinal chemistry, as seen in the development of 4-aryl-3,4-dihydro-2H-1,4-benzoxazines. mdpi.com However, none of these studies specifically mention or investigate This compound .

The lack of specific data prevents the creation of the detailed, data-driven article as outlined in the user's request.

Emerging Research Applications and Future Directions for the Compound

Development as a Chemical Probe for Biological Systems

While direct studies on 3-(3-bromo-5-fluorophenoxy)azetidine as a chemical probe are not yet prevalent in published literature, its structural characteristics suggest a strong potential for such applications. Chemical probes are essential tools for understanding complex biological systems, enabling the interrogation of protein function and the elucidation of cellular pathways. nih.gov

Utility in Target Engagement Studies and Pathway Elucidation

The development of chemical probes often benefits from properties that also correlate with success in drug discovery. nih.gov The rigid azetidine (B1206935) scaffold of this compound can provide a well-defined orientation for its substituents, which is advantageous for specific binding to biological targets. enamine.net This conformational restriction can reduce the entropic penalty upon binding, potentially leading to higher affinity and selectivity. enamine.net

Furthermore, the presence of bromine and fluorine atoms on the phenoxy ring offers several advantages for a chemical probe. The bromine atom can serve as a handle for further functionalization, such as the attachment of reporter tags (e.g., fluorophores or biotin) or photo-affinity labels, which are crucial for target identification and validation studies. The fluorine atom can enhance binding affinity and metabolic stability, key attributes for an effective in-vivo chemical probe. The study of azetidine-containing natural products and their biosynthetic pathways could also provide insights into the potential biological targets and mechanisms of action for synthetic azetidine derivatives. rsc.org

Application in Assay Development and Validation

The development of high-throughput screening (HTS) assays is a cornerstone of modern drug discovery. Chemical probes with well-defined properties are invaluable for validating these assays. nih.gov For instance, a potent and selective derivative of this compound could serve as a positive control in an assay designed to identify modulators of a specific biological target. The development of aza-β-lactam inhibitors of PME-1, identified through HTS, highlights the potential of strained ring systems in probe discovery. nih.gov

The synthesis of diverse libraries based on the azetidine scaffold can be a powerful strategy for discovering new probes. nih.gov By systematically modifying the substituents on the phenoxy ring and the azetidine nitrogen, researchers can generate a collection of compounds with varying potencies and selectivities, which can be used to validate new assays and explore the structure-activity relationships (SAR) for a particular biological target.

Scaffold Exploration in Pre-Clinical Drug Discovery Research (Lead Generation and Optimization Concepts)

The azetidine ring is increasingly recognized as a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. enamine.net The unique three-dimensional architecture and favorable physicochemical properties of azetidines make them attractive building blocks for the design of novel therapeutic agents.

Potential as a Starting Point for Novel Therapeutic Classes and Mechanism-Based Modulators

Patent literature suggests that azetidine derivatives, structurally related to this compound, are being explored as inhibitors of Janus kinases (JAKs). google.comnih.gov JAKs are a family of enzymes that play a critical role in the signaling pathways of numerous cytokines and growth factors, making them important targets for the treatment of autoimmune diseases, inflammatory conditions, and cancers. nih.gov The nitrogen-heterocyclic scaffold is a common feature in many JAK inhibitors, and the azetidine ring in this compound could serve as a key pharmacophoric element. nih.gov

The bromofluorophenoxy group provides specific interactions within the kinase binding site, and the azetidine ring can act as a rigid linker to position other functional groups optimally. The development of second-generation JAK inhibitors with improved selectivity is an active area of research, and novel scaffolds like this compound could provide a starting point for designing such selective inhibitors. nih.gov For example, in the development of Bcr-Abl tyrosine kinase inhibitors, the introduction of azetidine derivatives was found to improve hydrogen bonding interactions within the kinase domain. wikipedia.org This highlights the potential of the azetidine moiety to fine-tune binding affinity and selectivity.

Beyond JAK inhibitors, the this compound scaffold could be explored for its potential to inhibit other enzyme families or modulate receptor activity. For instance, azetidine derivatives have been investigated as GABA uptake inhibitors and soluble epoxide hydrolase (sEH) inhibitors, demonstrating the versatility of this heterocyclic system. nih.govgoogle.com

Strategic Considerations for Further Chemical Optimization and Derivatization

The chemical structure of this compound offers multiple avenues for chemical optimization to improve its potency, selectivity, and pharmacokinetic properties.

Modification of the Phenoxy Ring: The bromine and fluorine substituents on the phenoxy ring can be systematically varied to explore the SAR. The bromine atom can be replaced with other halogens or used as a handle for cross-coupling reactions to introduce diverse aryl or alkyl groups. The position and number of fluorine atoms can also be altered to fine-tune the electronic properties and metabolic stability.

Bioisosteric Replacement: The ether linkage could be replaced with other functional groups, such as an amine or a carbon-carbon bond, to explore different binding modes and to potentially improve metabolic stability. Similarly, the phenoxy ring could be replaced with other aromatic or heteroaromatic systems.

The generation of a library of analogs based on these strategic considerations would be a crucial step in a lead optimization campaign.

Advanced Methodological Contributions Arising from the Study of the Compound

While specific methodological advancements directly attributed to the study of this compound are not yet documented, the synthesis and exploration of this and related azetidine derivatives contribute to the broader field of synthetic and medicinal chemistry.

The synthesis of functionalized azetidines can be challenging due to the inherent ring strain of the four-membered heterocycle. rsc.org The development of robust and scalable synthetic routes to compounds like this compound is in itself a valuable contribution. General methods for the synthesis of azetidine-based scaffolds often involve multi-step sequences. nih.gov For instance, the synthesis of 2-cyano azetidines from β-amino alcohols has been demonstrated as a viable route to access functionalized azetidine cores. nih.gov Ring-closing metathesis is another powerful tool for constructing azetidine-fused ring systems. nih.gov

The exploration of the biological activity of this compound and its derivatives will necessitate the development of specific and sensitive analytical methods for their detection and quantification in biological matrices. Furthermore, the synthesis of isotopically labeled versions of this compound would be invaluable for mechanistic studies and for use in quantitative mass spectrometry-based proteomics to identify its cellular targets.

Future Research Avenues and Unexplored Research Questions in Azetidine Chemistry and Biology

The field of azetidine chemistry is rich with possibilities, driven by the unique properties conferred by the strained four-membered ring. rsc.orgnih.gov This ring system is more stable than the related aziridines, allowing for easier handling, yet its inherent strain provides unique reactivity that can be harnessed for novel chemical transformations. rsc.org The future of azetidine chemistry, and by extension the potential utility of building blocks like This compound , lies in addressing several key questions and exploring new synthetic and therapeutic territories.

A primary avenue for future research is the development of novel, efficient synthetic routes to create diverse and densely functionalized azetidines. rsc.org Although methods like cycloaddition, C-H activation, and ring-opening reactions have advanced the field, there remains a substantial need for strategies that are mild, scalable, and tolerant of a wide range of functional groups. rsc.orgmedwinpublishers.comacs.org The development of such methods would allow chemists to more easily incorporate fragments like the 3-bromo-5-fluorophenoxy group into larger, more complex molecules, facilitating the rapid generation of compound libraries for biological screening. sciencedaily.com

Another significant area of exploration is the use of azetidines as bioisosteres—substitutes for other chemical groups in known drugs to improve their properties. The rigid, three-dimensional structure of the azetidine ring can impart favorable characteristics, such as improved metabolic stability, solubility, and target-binding affinity. nih.gov An unexplored question is how the specific substitution pattern of This compound might influence these properties when incorporated into known pharmacophores. The bromo- and fluoro-substituents offer potential sites for further modification or specific interactions with biological targets.

The application of azetidines in neuroscience represents a particularly promising future direction. Azetidine-containing compounds are already being investigated for neurological conditions like Parkinson's disease and Tourette's syndrome. sciencedaily.com Future research could focus on designing novel azetidine derivatives that act as triple reuptake inhibitors (TRIs) or other modulators of neurotransmitter systems, a field where 3-substituted azetidines have already shown promise. nih.gov

Furthermore, the role of azetidines in targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), is an emerging field. acs.org The azetidine scaffold can be used as a rigid linker to connect a target-binding ligand to an E3 ligase recruiter. acs.org The development of azetidine sulfonyl fluorides has opened new possibilities for creating novel degrader motifs and PROTAC linkers. acs.org Unexplored questions include how different substitutions on the azetidine ring, such as those present in This compound , could modulate the efficacy and selectivity of these degraders.

Finally, the unique photophysical properties of azetidine-containing fluorophores present another frontier. Replacing traditional N,N-dialkylamino groups with azetidine rings in rhodamine dyes has been shown to improve brightness and photostability while maintaining cell permeability. youtube.com Further research could explore how different azetidine structures, including phenoxy-substituted variants, could be used to fine-tune the spectral properties of fluorescent probes for advanced imaging applications. youtube.com

The table below summarizes key unexplored research questions and future directions in azetidine chemistry where a compound like This compound could serve as a valuable chemical tool.

Table 1: Future Research Avenues in Azetidine Chemistry

Research Area Unexplored Questions & Future Directions Potential Role of this compound
Novel Synthetic Methods How can we develop more efficient, scalable, and stereoselective syntheses for complex azetidines? rsc.orgchemrxiv.orgnih.gov Can flow chemistry be further optimized for the synthesis of lithiated azetidine intermediates? acs.org A test substrate for new synthetic methodologies aimed at incorporating functionalized phenoxy groups.
Medicinal Chemistry & Bioisosterism In which therapeutic areas can azetidines serve as effective bioisosteres for larger or more flexible heterocyclic rings? nih.govnih.gov How do specific substitution patterns affect pharmacokinetic properties? Incorporation into existing drug scaffolds to evaluate its impact on potency, selectivity, and metabolic stability.
Neuroscience Can novel azetidine-based compounds be designed as selective modulators of multiple neurotransmitter transporters for treating depression and other CNS disorders? sciencedaily.comnih.gov A scaffold for synthesizing new libraries of compounds to be screened for activity at dopamine, serotonin, and norepinephrine (B1679862) transporters.
Targeted Protein Degradation How can azetidine linkers be optimized to control the orientation and distance between a warhead and an E3 ligase recruiter in PROTACs? acs.org Use as a rigid linker component in the design of novel PROTACs, with halogen atoms allowing for further chemical elaboration.
Chemical Biology & Imaging Can substituted azetidines be used to systematically tune the photophysical properties (e.g., color, brightness, photostability) of fluorescent dyes for live-cell imaging? youtube.com A building block for creating new fluorescent probes to investigate how the electronic properties of the phenoxy group affect dye performance.

| Antimicrobial Development | Can new azetidine derivatives be developed to combat drug-resistant bacteria and fungi? medwinpublishers.comresearchgate.net | A starting material for the synthesis of novel antimicrobial agents, leveraging the known biological activity of other azetidine derivatives. researchgate.net |

Conclusion

Summary of Key Research Findings and Contributions

Dedicated research focusing exclusively on 3-(3-Bromo-5-fluorophenoxy)azetidine is not extensively documented in publicly available scientific literature. Its primary role appears to be that of a specialized chemical building block, available from commercial suppliers for use in synthetic and medicinal chemistry research. The key available information pertains to its fundamental chemical properties.

The synthesis of this compound is generally achieved through the reaction of 3-bromo-5-fluorophenol (B1288921) with a protected or unprotected azetidine (B1206935) derivative. This nucleophilic substitution reaction is a common method for the preparation of 3-aryloxyazetidines.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₉BrFNO
Molecular Weight 246.08 g/mol
Appearance Not specified in available literature
Solubility Not specified in available literature

This table presents the fundamental physicochemical properties of the compound.

Broader Implications for Medicinal Chemistry, Chemical Biology, and Synthetic Organic Chemistry

The significance of this compound lies in its potential as a versatile scaffold in drug discovery and as a tool for exploring chemical biology.

In medicinal chemistry , the incorporation of the azetidine ring can impart favorable properties to a molecule, such as increased aqueous solubility and metabolic stability, and can act as a rigid spacer to orient functional groups for optimal interaction with biological targets. The 3-phenoxyazetidine (B1367254) motif is a recognized pharmacophore found in a variety of biologically active compounds. The presence of the bromine and fluorine atoms on the phenyl ring of this compound offers several advantages:

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for protein targets.

Metabolic Blocking: The fluorine atom can be used to block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.

Modulation of Physicochemical Properties: The halogens influence the lipophilicity and electronic properties of the molecule, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

Synthetic Handle: The bromine atom provides a reactive site for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the generation of diverse chemical libraries for high-throughput screening.

For chemical biology , this compound and its derivatives could be utilized as chemical probes to investigate the function of specific enzymes or receptors. The defined stereochemistry of the azetidine ring and the potential for introducing reporter tags via the bromine atom make it a valuable tool for studying biological systems.

In synthetic organic chemistry , this compound represents a readily available starting material for the construction of more complex molecular architectures. The orthogonal reactivity of the azetidine nitrogen and the bromo-substituted aromatic ring allows for selective chemical transformations, making it a useful intermediate in multi-step syntheses.

Outlook for Future Research on this compound and Related Azetidine Derivatives

The future research trajectory for this compound is intrinsically linked to the broader advancements in the field of azetidine chemistry. Several promising avenues for future investigation can be envisioned:

Library Synthesis and Biological Screening: A systematic exploration of the chemical space around the this compound scaffold is a logical next step. The synthesis of a library of derivatives, by modifying the azetidine nitrogen and by utilizing the bromine atom for cross-coupling reactions, followed by screening against a panel of biological targets, could uncover novel bioactive compounds.

Development of Novel Synthetic Methodologies: While the current synthesis is straightforward, the development of more efficient, stereoselective, and scalable methods for the preparation of 3-substituted azetidines remains an active area of research. This could include the development of novel catalytic methods for the C-O bond formation or for the direct C-H functionalization of the azetidine ring.

Application in Proteolysis Targeting Chimeras (PROTACs): The bifunctional nature of this molecule makes it an interesting candidate for the development of PROTACs. The azetidine-phenoxy moiety could be designed to bind to a target protein, while the bromo-aromatic ring could be functionalized with a ligand for an E3 ubiquitin ligase, leading to the targeted degradation of the protein of interest.

Q & A

Q. What are the established synthetic routes for 3-(3-Bromo-5-fluorophenoxy)azetidine, and what key intermediates are involved?

The compound is typically synthesized via multi-step routes starting from bromo-fluoro-substituted phenolic precursors. A common approach involves nucleophilic aromatic substitution (SNAr) between 3-bromo-5-fluorophenol and an azetidine derivative (e.g., azetidin-3-ol), followed by protection/deprotection steps. Key intermediates include halogenated phenoxy precursors and activated azetidine intermediates, with yields dependent on reaction temperature (80–110°C) and catalysts like K₂CO₃ .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

  • ¹H/¹³C NMR : Critical for confirming the azetidine ring structure and substituent positions (e.g., coupling constants for fluorine-bromo interactions).
  • HPLC-MS : Validates purity (>95%) and detects byproducts from incomplete substitution or oxidation.
  • FT-IR : Identifies functional groups (e.g., C-F stretch at ~1100 cm⁻¹) .

Q. What in vitro biological assays have been used to evaluate the bioactivity of similar azetidine derivatives?

Assays include:

  • MTT assays for cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition studies (e.g., kinase or protease targets) using fluorogenic substrates.
  • Antimicrobial susceptibility testing (MIC determination) against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can regioselectivity challenges in the substitution reactions of bromo-fluoro aromatic precursors be addressed during synthesis?

Regioselectivity is influenced by:

  • Directing groups : Introducing temporary protecting groups (e.g., -OMe) to steer substitution to the desired position.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity at electron-deficient positions.
  • Catalysts : Transition metals (CuI, Pd) can mediate cross-coupling for selective functionalization .

Q. What computational modeling approaches are suitable for predicting the biological target interactions of this compound?

  • Molecular docking (AutoDock, Schrödinger Suite): Models binding affinity to enzymes/receptors (e.g., kinase ATP-binding pockets).
  • DFT calculations : Predicts electronic effects of bromo/fluoro substituents on binding energy.
  • MD simulations : Assesses conformational stability of the azetidine ring in aqueous environments .

Q. How do solvent polarity and catalyst choice influence the reaction kinetics and yields in the synthesis of this compound?

  • Solvents : High-polarity solvents (e.g., DMF) stabilize transition states in SNAr, accelerating reactions but risking side-product formation.
  • Catalysts : K₂CO₃ promotes deprotonation of phenolic intermediates, while phase-transfer catalysts (e.g., TBAB) enhance interfacial reactivity in biphasic systems .

Q. What strategies can mitigate decomposition during purification steps, such as column chromatography or recrystallization?

  • Low-temperature chromatography : Reduces thermal degradation of halogenated intermediates.
  • Antioxidant additives (e.g., BHT) in recrystallization solvents to prevent radical-mediated decomposition.
  • pH-controlled extraction : Maintains neutral conditions to avoid acid/base hydrolysis of the azetidine ring .

Q. How does the electronic nature of the bromo and fluoro substituents affect the compound's reactivity in nucleophilic aromatic substitution?

  • Fluorine : Strong electron-withdrawing effect (-I) activates the aromatic ring for SNAr but reduces π-electron density.
  • Bromine : Moderate -I effect enhances leaving-group ability, facilitating substitution at the meta position relative to fluorine .

Q. When encountering discrepancies in reported biological activity data, what experimental controls and validation methods are recommended?

  • Dose-response curves : Ensure consistent IC₅₀/EC₅₀ measurements across replicates.
  • Positive/Negative controls : Include known inhibitors (e.g., staurosporine for kinase assays) and vehicle-only samples.
  • Orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.